N-Methyl-2-{3-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide
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Overview
Description
N-Methyl-2-{3-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom
Future Directions
The future directions for the research and development of “2-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-methylacetamide” and similar compounds could include further exploration of their potential therapeutic applications, particularly in the field of cancer therapy . Additionally, their potential as high-energy molecules or energetic materials could be explored .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-{3-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 3-(propan-2-yl)-1,2,4-oxadiazole-5-carboxylic acid with N-methyl-2-bromoacetamide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-{3-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-Methyl-2-{3-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-2-{3-[4-(1H-indazol-5-ylamino)-2-quinazolinyl]phenoxy}acetamide: This compound shares a similar structural framework but with different substituents, leading to distinct properties and applications.
Phenoxyacetamide derivatives: These compounds have a similar core structure but with variations in the substituents, resulting in different chemical and biological activities.
Uniqueness
N-Methyl-2-{3-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-methyl-2-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-9(2)13-16-14(20-17-13)10-5-4-6-11(7-10)19-8-12(18)15-3/h4-7,9H,8H2,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGDQBJZZOSGMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC(=CC=C2)OCC(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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